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Compound of Interest

Compound Name: Neuromedin U-25 (porcine)

Cat. No.: B1591221

For Researchers, Scientists, and Drug Development Professionals

Neuromedin U (NMU) is a highly conserved neuropeptide that plays a crucial role in a variety of
physiological processes, including the regulation of energy homeostasis, smooth muscle
contraction, and stress responses. It exerts its effects through two G protein-coupled receptors,
NMURZ1, found predominantly in the periphery, and NMUR2, which is more abundant in the
central nervous system.[1][2] The native peptide, NMU-25, has a short plasma half-life, which
has spurred the development of various analogs with improved stability and receptor selectivity.
[1] This guide provides a comparative overview of the pharmacology of key Neuromedin U-25
analogs, supported by experimental data to aid in the selection of appropriate tools for
research and therapeutic development.

Comparative Efficacy and Potency of NMU-25
Analogs

The development of NMU-25 analogs has focused on enhancing stability and achieving
selectivity for either NMUR1 or NMURZ2 to dissect their distinct physiological roles.
Modifications have included PEGylation, lipidation, and specific amino acid substitutions.[3]

Receptor Binding Affinity and Functional Potency

The following tables summarize the in vitro pharmacological profiles of notable NMU analogs.
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Compound Receptor Species Assay Type IC50 (nM) Reference
NMU-8 Competitive
NMUR1 Human o 28.1 [3]
analog 1 Binding
Competitive
NMUR2 Human o 116.5 [3]
Binding
Compound Radioligand
NMUR1 Mouse o 0.47 [4]
17 Binding
Radioligand
NMUR1 Human o 2.9 [4]
Binding
Radioligand
NMUR2 Mouse o 0.26 [4]
Binding
Radioligand
NMUR2 Human o 0.91 [4]
Binding
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| Compound | Receptor | Species | Assay Type | pA2 | KB (nM) | Notes | Reference | |---|---|---|--
-|---]---]---| | Pentapeptide 9a (CPN-351) | NMURL1 | Human | Functional Antagonism | 7.35 | 45 |
Competitive antagonist |[6] | | | NMUR2 | Human | Functional Antagonism | 6.38 | 421 |

Noncompetitive antagonist |[6] |

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by NMU receptor activation and the typical

experimental procedures for characterizing analogs is fundamental for research in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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